Catalytic Efficiency Ranking of Caspase-1 Substrates: WEHD > YEVD > YVAD
While direct kcat/Km data for Ac-YEVD-AMC are not reported in the primary literature, class-level inference from structurally analogous p-nitroanilide (pNA) substrates indicates that the YEVD sequence exhibits intermediate catalytic efficiency for caspase-1 relative to WEHD and YVAD motifs. For the optimal Ac-WEHD-AMC substrate, kcat/Km = 3.3 × 10⁶ M⁻¹s⁻¹ . For Ac-YVAD-AMC, the widely used commercial alternative, kcat/Km = 0.66 × 10⁵ M⁻¹s⁻¹ [1]. The chromogenic counterpart Ac-YEVD-pNA is preferentially cleaved by caspase-1 with higher kcat/Km values than Ac-YVAD-pNA [2]. This establishes the hierarchy: WEHD (optimal) > YEVD (intermediate) > YVAD (baseline).
| Evidence Dimension | Catalytic efficiency (kcat/Km) for caspase-1 |
|---|---|
| Target Compound Data | Ac-YEVD-pNA: higher kcat/Km than Ac-YVAD-pNA (exact values not reported); Ac-YEVD-AMC inferred to occupy intermediate position |
| Comparator Or Baseline | Ac-WEHD-AMC: 3.3 × 10⁶ M⁻¹s⁻¹; Ac-YVAD-AMC: 0.66 × 10⁵ M⁻¹s⁻¹ (50-fold difference) |
| Quantified Difference | WEHD cleaved 50-fold more efficiently than YVAD; YEVD intermediate between these extremes |
| Conditions | Recombinant human caspase-1, fluorogenic AMC-conjugated substrates (pH 7.5, 25-37°C) |
Why This Matters
Users requiring higher sensitivity than Ac-YVAD-AMC but who cannot tolerate the broad caspase cross-reactivity of Ac-WEHD-AMC (which is also cleaved by caspases-4 and -5) may find Ac-YEVD-AMC a functionally balanced alternative.
- [1] Rano TA, Timkey T, Peterson EP, et al. A combinatorial approach for determining protease specificities: application to interleukin-1beta converting enzyme (ICE). Chem Biol. 1997;4(2):149-155. View Source
- [2] NovoPro Labs. Ac-DEVD-pNA peptide product information: 'Ac-YEVD-pNA and Ac-LEVD-pNA were preferentially cleaved by caspase-1 and-4, respectively, with higher kcat / Km values than related peptides, including the widely used substrate Ac-YVAD-pNA.' View Source
